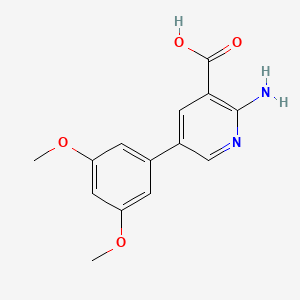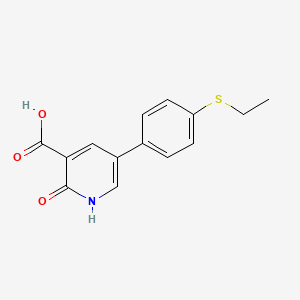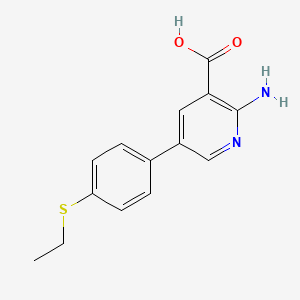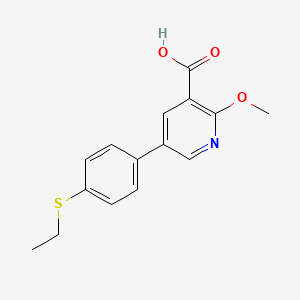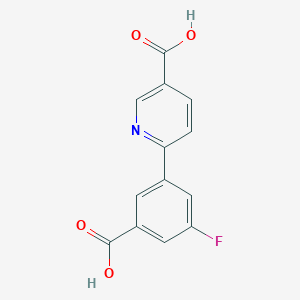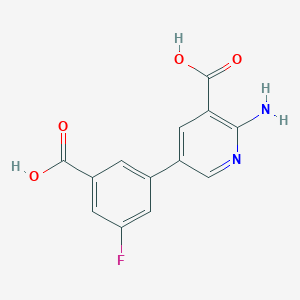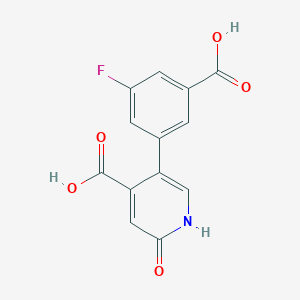
6-(3-Carboxy-5-fluorophenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Carboxy-5-fluorophenyl)picolinic acid (6-CFPPA) is a synthetic compound with a wide range of applications in laboratory experiments. It is an important intermediate used in the synthesis of various compounds, and has been used in a variety of scientific research applications. 6-CFPPA has a unique chemical structure that makes it an attractive compound for research and development.
Scientific Research Applications
6-(3-Carboxy-5-fluorophenyl)picolinic acid, 95% has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, such as 2-aminobenzimidazole, 5-amino-1,3-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine, and 3-fluoro-4-hydroxybenzaldehyde. It has also been used as a substrate for the synthesis of compounds with anti-inflammatory, anti-cancer, and anti-bacterial activities. In addition, 6-(3-Carboxy-5-fluorophenyl)picolinic acid, 95% has been used in the synthesis of compounds with anti-fungal and anti-viral activities.
Mechanism of Action
6-(3-Carboxy-5-fluorophenyl)picolinic acid, 95% is a synthetic compound with a unique chemical structure that allows it to interact with various biological molecules. It has been shown to interact with several proteins, including enzymes, and to modulate their activities. In addition, 6-(3-Carboxy-5-fluorophenyl)picolinic acid, 95% has been shown to interact with DNA, RNA, and lipids, and to modulate their activities.
Biochemical and Physiological Effects
6-(3-Carboxy-5-fluorophenyl)picolinic acid, 95% has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of glucose, fatty acids, and cholesterol. In addition, 6-(3-Carboxy-5-fluorophenyl)picolinic acid, 95% has been shown to reduce inflammation and to have anti-cancer and anti-bacterial activities. It has also been shown to have anti-fungal and anti-viral activities.
Advantages and Limitations for Lab Experiments
6-(3-Carboxy-5-fluorophenyl)picolinic acid, 95% is a useful compound for laboratory experiments due to its high purity and low cost. It is also relatively easy to synthesize, and can be used in a variety of scientific research applications. However, 6-(3-Carboxy-5-fluorophenyl)picolinic acid, 95% is a synthetic compound and therefore may have some limitations when used in laboratory experiments. For example, it may be difficult to control the concentration of 6-(3-Carboxy-5-fluorophenyl)picolinic acid, 95% in a reaction, and it may not be suitable for all applications.
Future Directions
The potential applications of 6-(3-Carboxy-5-fluorophenyl)picolinic acid, 95% are vast and are just beginning to be explored. Future research could focus on further exploring the biochemical and physiological effects of 6-(3-Carboxy-5-fluorophenyl)picolinic acid, 95%, as well as its potential applications in drug development. In addition, further research could focus on the development of more efficient synthesis methods for 6-(3-Carboxy-5-fluorophenyl)picolinic acid, 95% and the development of methods to more accurately control the concentration of 6-(3-Carboxy-5-fluorophenyl)picolinic acid, 95% in reactions. Finally, further research could focus on exploring the potential of 6-(3-Carboxy-5-fluorophenyl)picolinic acid, 95% as an inhibitor of enzymes involved in the metabolism of carbohydrates, fatty acids, and cholesterol.
Synthesis Methods
6-(3-Carboxy-5-fluorophenyl)picolinic acid, 95% can be synthesized from the reaction of 3-carboxy-5-fluorophenylacetic acid and picolinic acid. The reaction is carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and a catalyst, such as p-toluenesulfonic acid. The reaction is carried out at a temperature of 70-80 °C for 2-3 hours. The product is then purified by recrystallization and has a purity of 95%.
properties
IUPAC Name |
6-(3-carboxy-5-fluorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-9-5-7(4-8(6-9)12(16)17)10-2-1-3-11(15-10)13(18)19/h1-6H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHLPJJNFAHEAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC(=CC(=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

